molecular formula C6H10LiNO2 B2543973 lithium (2Z)-4-(dimethylamino)but-2-enoate CAS No. 2126190-26-7

lithium (2Z)-4-(dimethylamino)but-2-enoate

Cat. No.: B2543973
CAS No.: 2126190-26-7
M. Wt: 135.09
InChI Key: ISJBOKKRNWGGME-LNKPDPKZSA-M
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Description

Lithium (2Z)-4-(dimethylamino)but-2-enoate is an organolithium compound that has garnered interest in various fields of research due to its unique chemical properties. This compound is characterized by the presence of a lithium ion coordinated to a (2Z)-4-(dimethylamino)but-2-enoate moiety, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium (2Z)-4-(dimethylamino)but-2-enoate typically involves the reaction of (2Z)-4-(dimethylamino)but-2-enoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and air from affecting the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Lithium (2Z)-4-(dimethylamino)but-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.

    Reduction: It can be reduced to form lower oxidation state products or to remove functional groups.

    Substitution: The lithium ion can be substituted with other cations or functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Lithium (2Z)-4-(dimethylamino)but-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activity and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism by which lithium (2Z)-4-(dimethylamino)but-2-enoate exerts its effects involves the coordination of the lithium ion with the (2Z)-4-(dimethylamino)but-2-enoate moiety. This coordination can influence the reactivity and stability of the compound, making it a versatile reagent in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

Similar Compounds

    Lithium (2E)-4-(dimethylamino)but-2-enoate: Similar in structure but with a different geometric configuration.

    Lithium (2Z)-4-(methylamino)but-2-enoate: Similar but with a different substituent on the amino group.

Uniqueness

Lithium (2Z)-4-(dimethylamino)but-2-enoate is unique due to its specific geometric configuration and the presence of the dimethylamino group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

lithium;(Z)-4-(dimethylamino)but-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.Li/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);/q;+1/p-1/b4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJBOKKRNWGGME-LNKPDPKZSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CN(C)CC=CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].CN(C)C/C=C\C(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10LiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126190-26-7
Record name lithium (2Z)-4-(dimethylamino)but-2-enoate
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